N-Isopropyl-3,5-dimethylisoxazol-4-amine is a chemical compound with the molecular formula and a molecular weight of approximately 168.20 g/mol. It is classified as an isoxazole derivative, which is characterized by the presence of a five-membered ring containing one nitrogen and one oxygen atom. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry and its role as a pharmacological agent.
The compound can be sourced from various chemical suppliers, such as BLD Pharm and Sigma-Aldrich, which provide detailed specifications including purity levels, storage conditions, and safety data sheets. In terms of classification, N-Isopropyl-3,5-dimethylisoxazol-4-amine falls under the category of organic compounds, specifically heterocyclic compounds due to its isoxazole structure. It is also recognized for its potential as a bioactive molecule in medicinal chemistry.
The synthesis of N-Isopropyl-3,5-dimethylisoxazol-4-amine typically involves several key steps:
The synthesis may involve specific reaction conditions such as temperature control, solvent choice (often polar aprotic solvents), and the use of catalysts to enhance yields. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
The molecular structure of N-Isopropyl-3,5-dimethylisoxazol-4-amine features:
The compound's structural data can be represented in various formats including:
CC(C)N1=C(C(=NO1)C)C(=C(C)C)N
InChI=1S/C8H12N2O/c1-5(2)9-7(10)8(3)6(1)4/h9H,1-4H3
N-Isopropyl-3,5-dimethylisoxazol-4-amine can participate in various chemical reactions typical for amines and heterocycles:
The reactivity of this compound can be influenced by factors such as steric hindrance from the isopropyl group and electronic effects from the adjacent methyl groups.
The mechanism of action for N-Isopropyl-3,5-dimethylisoxazol-4-amine largely depends on its biological targets. It has shown potential as an inhibitor in various biochemical pathways:
Research indicates that related compounds exhibit inhibitory activity against specific targets, suggesting that N-Isopropyl-3,5-dimethylisoxazol-4-amine could have similar properties.
Key physical properties include:
Chemical properties include:
N-Isopropyl-3,5-dimethylisoxazol-4-amine has potential applications in several areas:
The discovery of isoxazole-based bromodomain inhibitors originated from systematic screening of heterocyclic libraries for acetyl-lysine mimetics. Early analogs featured unsubstituted isoxazole cores but exhibited rapid microsomal clearance and poor cellular penetration. N-Isopropyl-3,5-dimethylisoxazol-4-amine emerged as a key optimization product when researchers replaced metabolically labile groups with sterically shielded dimethylisoxazole. This modification significantly enhanced binding to bromodomain-containing protein 4 (BRD4), as evidenced by surface plasmon resonance studies showing KD values below 100 nM [2]. Crucially, the compound’s synthesis leveraged regioselective heterocyclic sulfonylation—a reaction enabling precise installation of the isopropylamino group at the C4 position [2]. Subsequent medicinal chemistry campaigns incorporated this motif into dual angiotensin/endothelin receptor antagonists like BMS-1, where it served as a metabolic stability anchor [1] [3].
Table 1: Evolution of Isoxazole-Containing Pharmacophores in Drug Discovery
Compound | Structural Features | Target | Key Advancement |
---|---|---|---|
Early Isoxazole Leads | Unsubstituted core | BRD4 | Acetyl-lysine mimicry |
BMS-1 | 4,5-Dimethylisoxazole | Angiotensin/ETA | Dual receptor antagonism |
N-Isopropyl-3,5-dimethylisoxazol-4-amine | C4 isopropylamino group | BRD4/CYP3A4 | Reduced metabolic lability |
BMS-3 | Fluorinated dimethylisoxazole | Angiotensin/ETA | CYP3A4/CYP2C9 dual clearance |
The 3,5-dimethylisoxazole core transcends mere steric bulk—it enables multivalent binding interactions critical for epigenetic modulation. X-ray crystallography of bromodomain complexes reveals that the isoxazole nitrogen forms a hydrogen bond with conserved asparagine residues (e.g., N140 in BRD4), while the C5-methyl group occupies a hydrophobic cleft typically reserved for acetylated lysine side chains [2]. This dual interaction mode explains the motif’s superiority over phenyl or pyridyl alternatives. When incorporated into sulfonamide-linked cytisine derivatives, the dimethylisoxazole group demonstrated enhanced π-stacking with histidine residues in carbonic anhydrase active sites—validated through HMBC and NOESY NMR correlations [2].
Metabolically, the core’s electron distribution protects against oxidative degradation. In cynomolgus monkey liver microsomes, unmodified dimethylisoxazole compounds underwent C5-methyl hydroxylation by CYP3A4 at rates exceeding 80% substrate depletion/hour. This vulnerability correlated with high interanimal variability (R > 0.8) in pharmacokinetic studies [1] [3]. Halogen substitutions at C4 (e.g., BMS-3’s 4-fluoro analog) attenuated this liability, reducing CYP3A4-mediated clearance by 2.3-fold while maintaining binding affinity [3].
Table 2: Metabolic Stability of Dimethylisoxazole Derivatives in Liver Microsomes
Compound | CYP3A4 Metabolism Rate (nmol/min/mg) | Primary Metabolic Site | Half-life (min) |
---|---|---|---|
Unsubstituted Isoxazole | 18.7 ± 3.2 | Ring oxidation | 8.5 |
3,5-Dimethylisoxazole | 9.2 ± 1.5 | C5-methyl hydroxylation | 15.1 |
4-Fluoro-3,5-dimethylisoxazole | 4.0 ± 0.8 | None dominant | 42.3 |
N-Isopropyl-3,5-dimethylisoxazol-4-amine | 2.7 ± 0.3 | Isopropyl dealkylation | 68.9 |
The N-isopropyl group confers strategic metabolic advantages by diverting oxidation away from the isoxazole core. Comparative studies of BMS-1 (Km = 48 μM) versus N-isopropyl analogs demonstrated a 3.1-fold reduction in CYP3A4 affinity, confirmed through Michaelis-Menten kinetics in human hepatocytes [1] [3]. This shift enabled dual-pathway clearance via CYP2C9 and CYP3A4—reducing interanimal exposure variability from >300% to <50% in cynomolgus monkeys. The isopropyl moiety’s β-branching sterically hinders oxidative dealkylation while maintaining optimal logP values (2.1–2.5) for oral absorption [3].
Pharmacokinetic profiling revealed profound impacts: replacing a methyl group with isopropyl in BMS-1 analogs increased oral bioavailability from 12% to 89% and extended mean residence time from 1.3 to 7.8 hours [3]. These improvements stemmed from attenuated first-pass metabolism and increased plasma binding. Crucially, the isopropyl group’s minimal size avoided P-glycoprotein recognition—confirmed in Caco-2 permeability assays showing efflux ratios <2.0 [3]. This balance of metabolic stability and membrane penetration establishes N-isopropyl-3,5-dimethylisoxazol-4-amine as a versatile pharmacokinetic enhancer for heterocyclic scaffolds.
Table 3: Pharmacokinetic Impact of N-Isopropyl Substitution in Cynomolgus Monkeys
Parameter | Methyl Analog (BMS-1) | N-Isopropyl Analog | Improvement Factor |
---|---|---|---|
AUC0–24h (ng·h/mL) | 142 ± 98 | 890 ± 112 | 6.3× |
Cmax (ng/mL) | 38 ± 29 | 315 ± 38 | 8.3× |
Interanimal CV (%) | 69 | 13 | 5.3× reduction |
Plasma Clearance (mL/min/kg) | 43.2 | 6.9 | 6.3× reduction |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3